Methyl 2,3-dichlorobenzoate
Overview
Description
Methyl 2,3-dichlorobenzoate is a chemical compound with the CAS Number: 2905-54-61. It has a molecular weight of 205.041. The physical form of this compound is a white to yellow powder or crystals1.
Synthesis Analysis
Methyl 2,3-dichlorobenzoate can be synthesized from 2,4-dichlorobenzoic acid2. Another synthesis method involves the use of lithium diisobutyl-t-butoxyaluminum hydride (LDBBA)3.
Molecular Structure Analysis
The molecular formula of Methyl 2,3-dichlorobenzoate is C8H6Cl2O24. It contains a total of 18 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester5.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Methyl 2,3-dichlorobenzoate.Physical And Chemical Properties Analysis
Methyl 2,3-dichlorobenzoate has a density of 1.355g/cm36. It has a boiling point of 270ºC at 760 mmHg6. The melting point ranges from 33-38ºC6. It is slightly soluble in chloroform and methanol6.Scientific Research Applications
Reactivity and Molecular Studies
- Reactivity with Sulfur-centered Nucleophiles : A study investigated the reactions of methyl dichlorobenzoates with sulfur-centered nucleophiles, suggesting potential applications in synthesizing environmentally less toxic herbicides. Theoretical studies supported the experimental findings, offering insights into the reactivity of these compounds (Uranga, Montañez, & Santiago, 2012).
- Vibrational Spectra Analysis : Experimental and theoretical studies on the molecular structure and vibrational spectra of methyl dichlorobenzoates have been conducted. These studies provide a comprehensive understanding of the geometrical parameters and vibrational frequencies, contributing to the knowledge of the molecular behavior of these compounds (Xuan & Zhai, 2011).
Synthesis and Polymerization
- Polymerization to Poly(p-phenylene) : Research has demonstrated the polymerization of methyl dichlorobenzoate in the presence of specific catalyst systems, leading to the production of poly(p-phenylene). This process highlights the application of methyl dichlorobenzoate in the synthesis of conductive polymers with potential applications in electronics (Chaturvedi, Tanaka, & Kaeriyama, 1993).
- Electroreduction in Organic Synthesis : The electroreduction of chlorinated methyl benzoates, including methyl dichlorobenzoates, has been studied. The findings reveal the potential for regioselective dechlorination and hydrogenation in organic synthesis, providing a pathway for the production of various organic compounds (Gassmann & Voss, 2008).
Safety And Hazards
Methyl 2,3-dichlorobenzoate is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1. It should be stored in a refrigerator1.
Future Directions
There is limited information available on the future directions of Methyl 2,3-dichlorobenzoate. However, its potential applications and uses could be explored further in future research studies.
properties
IUPAC Name |
methyl 2,3-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVULUSGHFRDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062696 | |
Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dichlorobenzoate | |
CAS RN |
2905-54-6 | |
Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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